4-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that features a thiophene ring, a pyrazole ring, and a benzamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The thiophene and pyrazole rings are then coupled with a benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.
Chemical Reactions Analysis
4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can be compared with other thiophene and pyrazole derivatives:
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H15N3OS/c1-12-4-6-13(7-5-12)16(20)18-15-8-9-17-19(15)11-14-3-2-10-21-14/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
XWTUEUDUTVCBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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